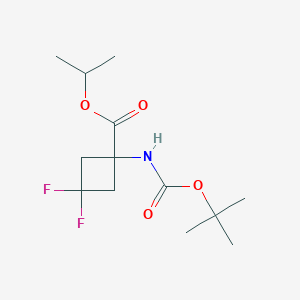
Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate
Descripción general
Descripción
Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate is a chemical compound that involves the Boc (tert-butyl carbamate) protective group . The Boc group plays a pivotal role in the synthesis of multifunctional targets, and as amino functions often occur in this context, issues related to their protection become prominent .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Protodeboronation of pinacol boronic esters is a key step in the synthesis process .Molecular Structure Analysis
The molecular structure of this compound involves a cyclobutane core with two fluorine atoms and a carboxylate ester group. It also contains a Boc-protected amino group .Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .Physical And Chemical Properties Analysis
The Boc group is stable under a variety of conditions . It can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . The compound is also hygroscopic .Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
- Boron Neutron Capture Therapy (BNCT) : Research by Kabalka et al. (2002) involved the synthesis of a novel aminocyclobutanecarboxylic acid, a potential agent for BNCT, which is a binary cancer treatment method. The synthesis featured a key step involving the alkylation of cyclobutanone ethylene monothioketal, pertinent to the study of Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate.
Chemical Synthesis Techniques
Asymmetric Synthesis : The work of Lee et al. (2001) demonstrates an efficient, stereoselective synthesis of protected anti and syn, methyl 2-amino-3-(Boc-amino)-3-phenylpropanoate, highlighting the relevance of this compound in the field of asymmetric chemical synthesis.
β-Peptides Synthesis : Seebach et al. (1998) Seebach et al. (1998) reported the synthesis of β-peptides consisting of β2,2- or β3,3-geminally disubstituted β-amino acids, where the synthesis of Boc-protected amino acids is integral, reflecting its significance in peptide chemistry.
Safety And Hazards
Propiedades
IUPAC Name |
propan-2-yl 3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F2NO4/c1-8(2)19-9(17)12(6-13(14,15)7-12)16-10(18)20-11(3,4)5/h8H,6-7H2,1-5H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGAOZAPAHGPPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1(CC(C1)(F)F)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine](/img/structure/B1404878.png)
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B1404879.png)
![N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride](/img/structure/B1404880.png)
![4-[(2-Furylmethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1404882.png)
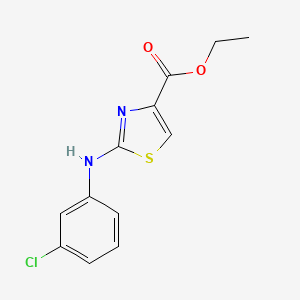
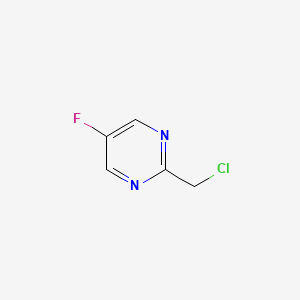
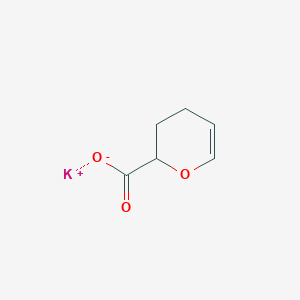
![4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1404889.png)
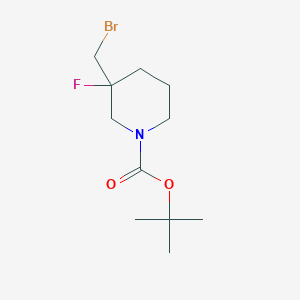
![N1-(6-ethoxybenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B1404892.png)
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B1404893.png)
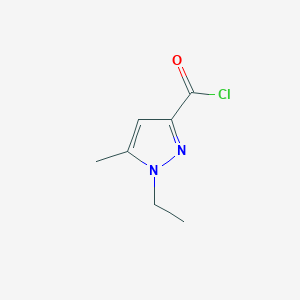
![[1-(1-Phenylethyl)azetidine-3,3-diyl]dimethanol hydrochloride](/img/structure/B1404896.png)